4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one
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Description
This compound has a molecular formula of C12H13N3O . It has an average mass of 215.251 Da and a monoisotopic mass of 215.105865 Da .
Molecular Structure Analysis
The compound has a density of 1.2±0.1 g/cm3 and a molar volume of 184.5±7.0 cm3 . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Physical And Chemical Properties Analysis
The compound has an ACD/LogP of 1.84 and an index of refraction of 1.602 . It has a polar surface area of 45 Å2 and a polarizability of 25.1±0.5 10-24 cm3 . The surface tension is 42.9±7.0 dyne/cm .Scientific Research Applications
Methoxymethyl (MOM) Ether Deprotection
The remarkable effect of 2,2′-bipyridyl has led to the successful development of a mild and highly chemoselective deprotection method for methoxymethyl (MOM) ethers . By combining TMSOTf (trimethylsilyl trifluoromethanesulfonate) or TESOTf (triethylsilyl trifluoromethanesulfonate) with 2,2′-bipyridyl , researchers can directly convert the MOM group to other ethereal protective groups (e.g., benzyloxymethyl) using the corresponding alcohols . This method offers advantages in terms of selectivity, efficiency, and applicability.
Hydroxyl Protecting Group
MOM is an important hydroxyl protecting group due to its ease of preparation and alkaline stability. Researchers frequently use it to safeguard hydroxyl functionalities during synthetic processes. The compound’s stability allows for efficient transformations while minimizing unwanted side reactions .
properties
IUPAC Name |
4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-11(2)4-6-7(5-13-3)9-10-8(6)12/h4H,5H2,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBRUJFHRJONTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=NNC1=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one |
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